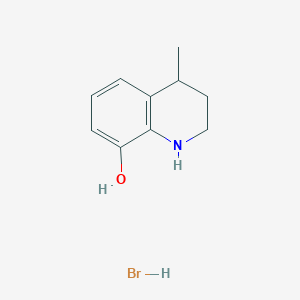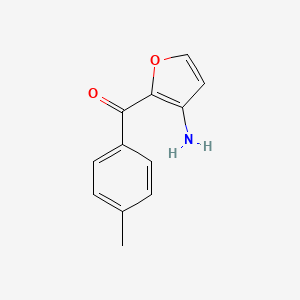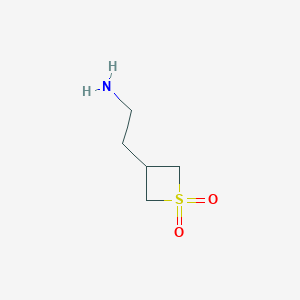
3-(2-Aminoethyl)thietane 1,1-dioxide
Descripción general
Descripción
“3-(2-Aminoethyl)thietane 1,1-dioxide” is a chemical compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 . It is also known by the synonym "2-(1,1-dioxothietan-3-yl)ethanamine" .
Synthesis Analysis
The synthesis of thietanes, including 3-(2-aminoethyl)thietane 1,1-dioxide, has been explored in various studies . For instance, 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole has been reacted with sodium phenolates to form 3-aryloxythietane-1,1-dioxides .Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)thietane 1,1-dioxide consists of a thietane ring, which is a four-membered heterocyclic compound containing a sulfur atom, with an aminoethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Aminoethyl)thietane 1,1-dioxide include a molecular weight of 149.21 and a molecular formula of C5H11NO2S . Further details such as melting point, boiling point, and density were not found in the retrieved sources.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research has demonstrated the utility of thietane 1,1-dioxides in synthetic chemistry, particularly in the alkylation of sulfonamides and the synthesis of N-(thiiran-2-ylmethyl)- and N-(thietan-3-yl)sulfonamides. The selectivity of these reactions varies with the solvent used, providing a versatile approach to synthesizing 3-(arylamino)thietanes with selective acylation at the nitrogen atom. These findings open avenues for creating analogous derivatives, expanding the toolbox for organic synthesis (Sokolov et al., 2005).
Medicinal Chemistry Applications
In medicinal chemistry, thietane 1,1-dioxides have been identified as core structures in the design of new therapeutic agents. Their modifications have led to compounds with significant biological activities, such as antidepressant-like effects. Studies have synthesized a series of 3-alkyloxy(sulfanyl)thietane-1,1-dioxides, demonstrating their potential in pharmacological applications. These compounds showed comparable effects to established treatments like amitriptyline, indicating their potential as novel antidepressants. Moreover, the prediction of their toxicological profiles suggests a low risk of adverse effects, highlighting their suitability for further drug development (Khaliullin et al., 2020).
Advances in Organic Synthesis Techniques
Innovative synthesis methods for thietane 1,1-dioxides include the palladium-catalyzed decarboxylative asymmetric allylic alkylation. This method facilitates the creation of α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity. The technique not only enhances the synthetic efficiency but also demonstrates the potential for generating novel enantioenriched spirocycles, which are valuable in medicinal chemistry for their unique biological activities (Laidlaw & Franckevičius, 2021).
Protective Group Application
Thietane rings have been explored as novel protecting groups for NH functionalities in heterocycles. This application is particularly significant in the synthesis of complex molecules where selective deprotection is required. The thietane ring can be introduced via alkylation and removed by oxidation to thietane 1,1-dioxide, followed by treatment with sodium alkoxide. This strategy provides a useful tool for synthetic chemists, facilitating the synthesis of heterocyclic compounds with enhanced precision (Khaliullin & Klen, 2009).
Propiedades
IUPAC Name |
2-(1,1-dioxothietan-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-2-1-5-3-9(7,8)4-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLHCPAXJNLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801298864 | |
| Record name | 3-Thietaneethanamine, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)thietane 1,1-dioxide | |
CAS RN |
1352242-98-8 | |
| Record name | 3-Thietaneethanamine, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352242-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thietaneethanamine, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801298864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




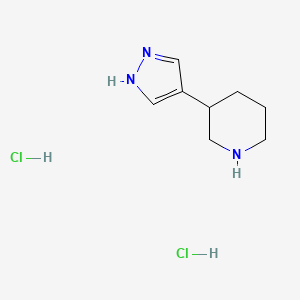
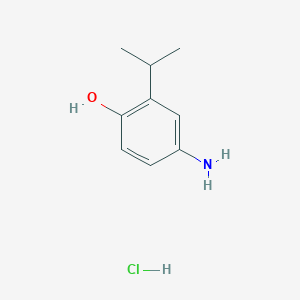
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
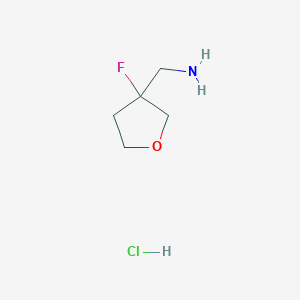

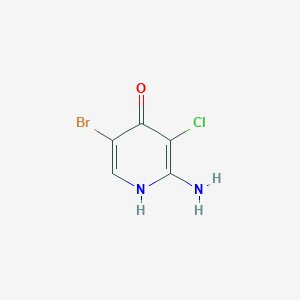
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-ol](/img/structure/B1450240.png)
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride](/img/structure/B1450241.png)
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)


